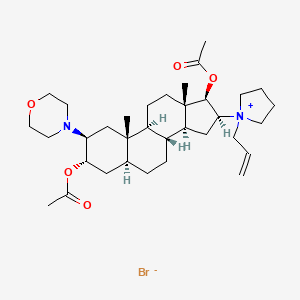

3-Acetyl rocuronium

Description

Properties

CAS No. |

122483-73-2 |

|---|---|

Molecular Formula |

C34H55N2O5+ |

Molecular Weight |

571.8 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C34H55N2O5/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38/h6,25-32H,1,7-22H2,2-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

YTOBUTQXJPRYPH-XQIGCQGXSA-N |

Synonyms |

1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium Bromide; |

Origin of Product |

United States |

Ii. Synthesis and Derivatization Strategies for 3 Acetyl Rocuronium Bromide

Methodologies for Chemical Synthesis of 3-Acetyl Rocuronium (B1662866) Bromide

The synthesis typically begins with a foundational steroid molecule, which undergoes several transformations to build the necessary functional groups. A common and pivotal intermediate in this pathway is (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol. chemicalbook.comscbt.comechemi.com This diol is the direct precursor that undergoes acetylation.

The generation of this key diol intermediate can start from more fundamental precursors. Materials such as 5α-androstan-2-en-17-one or epiandrosterone (B191177) are often employed at the beginning of the synthetic route. ccspublishing.org.cnasianpubs.org These compounds are subjected to a series of reactions including epoxidation and ring-opening with morpholine (B109124) to introduce the required functionalities on the steroid's A-ring. ccspublishing.org.cn

| Compound Name | Role in Synthesis |

| 5α-androstan-2-en-17-one | Initial Starting Material |

| Epiandrosterone | Alternative Starting Material |

| (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol | Key Intermediate / Direct Precursor for Acetylation |

The formation of 3-Acetyl Rocuronium Bromide occurs during the final stages of the Rocuronium Bromide synthesis. The two critical reaction steps are acetylation and allylation.

Acetylation: The precursor, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, possesses two hydroxyl groups at the C3 and C17 positions. chemicalbook.com The synthesis of Rocuronium Bromide requires selective acetylation at the C17 position. However, under certain conditions, di-acetylation can occur, leading to the formation of the 3,17-diacetate intermediate. googleapis.comgoogle.com The use of a molar excess of an acetylating agent, such as acetyl chloride or acetic anhydride, can favor the formation of this di-acetylated product. unimi.it Some synthetic strategies even involve intentional di-acetylation followed by a selective de-acetylation at the 3-position to yield the mono-acetate required for Rocuronium. google.com

Quaternization (Allylation): The resulting di-acetylated intermediate is then reacted with allyl bromide. This reaction targets the tertiary nitrogen of the pyrrolidine (B122466) ring, leading to the formation of a quaternary ammonium (B1175870) salt. google.com This final step yields this compound Bromide. Optimization of this step involves controlling the equivalents of allyl bromide and the reaction temperature to ensure efficient conversion. google.com

| Reaction Step | Reagents & Solvents | Key Conditions | Product |

| Acetylation | (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, Acetic Anhydride, Acetic Acid, ZnCl₂ | Room temperature, Nitrogen atmosphere | 2β,16β-Bispiperidino-3α,17β-diacetoxy-5α-androstane |

| Quaternization | Di-acetylated intermediate, Allyl Bromide, Dichloromethane (B109758) | Room temperature, often under pressure | This compound Bromide |

The purification of this compound Bromide, particularly its separation from the mono-acetylated Rocuronium Bromide and the starting diol, is a critical challenge. Several laboratory techniques are employed to isolate and purify the compound.

Column chromatography is a primary method used to separate the di-acetylated, mono-acetylated, and unreacted diol compounds based on their differing polarities. googleapis.comgoogle.com Crystallization and recrystallization are also extensively used. googleapis.comgoogle.com A common procedure involves precipitating the final product from a solvent/anti-solvent system, such as dichloromethane and diethyl ether. google.comgoogle.com

For removing residual solvents and water, lyophilization (freeze-drying) is an effective technique. google.comgoogleapis.com This involves dissolving the crude product in water, freezing the solution rapidly, and then applying a vacuum to sublimate the water, which is gentle and avoids thermal degradation. google.comgoogleapis.com

| Technique | Purpose | Solvents/Materials Used |

| Column Chromatography | Separation of di-acetate, mono-acetate, and diol intermediates | Alumina, Silica (B1680970) Gel |

| Crystallization / Precipitation | Isolation and purification of the final product | Dichloromethane, Diethyl Ether, Acetone, n-Hexane |

| Lyophilization | Removal of residual solvents and water | Deionized Water |

| Active Carbon/Silica Gel Treatment | Removal of impurities from aqueous solution prior to lyophilization | Active Carbon, Silica Gel |

Targeted Derivatization for Research Probes and Analytical Standards

Isotopically labeled compounds are indispensable tools in analytical chemistry, particularly in quantitative mass spectrometry where they serve as ideal internal standards. The synthesis of an isotopically labeled analogue of this compound Bromide would involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into its structure.

This can be achieved by using labeled precursors during the synthesis. For instance, ¹³C-labeled acetyl chloride or deuterated allyl bromide could be used in the acetylation and quaternization steps, respectively. The resulting labeled this compound Bromide would have a higher mass than its unlabeled counterpart but would exhibit identical chemical and chromatographic properties, making it an excellent internal standard for accurate quantification in complex biological matrices.

The inherent structure of this compound Bromide lacks a strong chromophore, which can limit its detectability in UV-Vis based analytical methods like HPLC. oup.com To overcome this, chemical modifications can be introduced to enhance its detectability.

One common strategy is derivatization to introduce a fluorescent tag . This can be done either pre- or post-column during HPLC analysis. By reacting the molecule with a strongly fluorescent reagent, a highly sensitive detection method using a fluorescence detector can be employed.

Another approach involves leveraging the electrochemical properties of the molecule. Methods such as HPLC with amperometric detection (HPLC-ED) have been developed for Rocuronium and its impurities. researchgate.net This technique relies on the electrochemical oxidation or reduction of the analyte at an electrode surface, offering high sensitivity and selectivity without the need for chemical derivatization. researchgate.net Modifications to the molecular structure could potentially be made to enhance this electrochemical activity, further lowering detection limits. Additionally, derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide can be used to improve volatility for analysis by gas chromatography (GC). oup.comresearchgate.net

Design and Synthesis of Covalent Probes for Receptor Binding Investigations

The investigation of ligand-receptor interactions is fundamental to understanding the mechanism of action of neuromuscular blocking agents like this compound Bromide. Covalent probes are invaluable tools in such studies, as they form a stable, irreversible bond with the target receptor, allowing for its identification, isolation, and characterization. nih.gov The design and synthesis of these probes require a strategic approach, integrating a recognition element, a reactive electrophilic group (warhead), and often a linker.

Design Principles

The rational design of a covalent probe based on the this compound Bromide scaffold would be guided by several key principles aimed at ensuring specific and efficient labeling of its target, the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov

Recognition Moiety: The core structure of this compound Bromide itself serves as the primary recognition element. Its steroidal backbone and the spatial arrangement of the morpholinyl and pyrrolidinium (B1226570) groups are crucial for initial non-covalent binding to the nAChR. semanticscholar.org This initial binding event positions the probe correctly within the receptor's binding pocket, increasing the likelihood of a specific covalent interaction. acs.org

Electrophilic Warhead: A critical component of the probe is the electrophilic "warhead," a reactive group capable of forming a covalent bond with a nucleophilic amino acid residue on the receptor. nih.gov The choice of warhead is determined by the desired reactivity and the potential target residues within the nAChR binding site, which may include cysteine, lysine, serine, or tyrosine. researchgate.net The reactivity of the warhead must be carefully tuned to be stable enough to reach its target without reacting non-specifically with other biomolecules, yet reactive enough to form a bond with the intended residue. scientist.com

Attachment Point and Linker: The warhead must be attached to the this compound Bromide scaffold at a position that does not significantly hinder its binding affinity for the nAChR. A linker group may be used to connect the warhead to the scaffold, providing spatial separation and flexibility to allow the warhead to reach its target residue without disrupting the primary binding interactions of the core molecule. Potential attachment points could include modifications of the allyl group on the pyrrolidinium nitrogen or derivatization of the morpholino group.

The table below outlines potential electrophilic warheads that could be incorporated into a this compound Bromide-based covalent probe and their corresponding target amino acid residues.

| Warhead | Target Amino Acid Residue(s) | Covalent Reaction Type |

| Acrylamide (B121943) | Cysteine | Michael Addition |

| Chloroacetamide | Cysteine, Lysine, Histidine | Nucleophilic Substitution |

| Fluorosulfonyl | Tyrosine, Serine, Lysine, Histidine | Sulfonyl-Fluoride Exchange (SuFEx) |

| Epoxide | Cysteine, Serine, Threonine | Ring-Opening/Nucleophilic Addition |

| Isothiocyanate | Lysine, Cysteine | Addition to form Thiourea/Dithiocarbamate |

Synthesis Strategies

The synthesis of a covalent probe derived from this compound Bromide would leverage established synthetic routes for Rocuronium Bromide, with additional steps to introduce the electrophilic warhead. ccspublishing.org.cn A plausible strategy would involve the synthesis of a modified quaternizing agent that already contains the warhead or a precursor to it.

A hypothetical synthetic pathway could begin with a late-stage intermediate in the synthesis of Rocuronium Bromide, such as (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol 17-acetate. This intermediate possesses the core steroidal structure and the necessary functional groups for the final quaternization step.

The synthesis could proceed as follows:

Synthesis of a Modified Allyl Bromide Derivative: An allyl bromide derivative containing the desired electrophilic warhead would be synthesized. For instance, to install an acrylamide warhead, a linker with a terminal amine could be attached to allyl bromide, followed by reaction with acryloyl chloride.

Quaternization: The key intermediate, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol 17-acetate, would then be reacted with the synthesized warhead-containing allyl bromide derivative. This quaternization reaction would selectively occur at the more nucleophilic nitrogen of the pyrrolidine ring, yielding the final covalent probe.

The following table summarizes a hypothetical reaction scheme for the synthesis of a this compound Bromide-based covalent probe featuring an acrylamide warhead.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol 17-acetate | N-(3-bromopropyl)acrylamide, Acetonitrile (B52724), Heat | This compound Bromide Acrylamide Probe |

Receptor Binding Investigations

Once synthesized, these covalent probes would be used in a variety of biochemical and pharmacological assays to investigate the nAChR. By forming an irreversible bond, the probe can be used for:

Receptor Labeling and Identification: The covalent attachment allows for the specific labeling of the nAChR. If the probe includes a reporter tag (e.g., a fluorescent dye or biotin), the receptor can be visualized in tissues or isolated for further analysis.

Binding Site Mapping: After covalent labeling, the receptor-probe complex can be proteolytically digested, and the resulting peptide fragments analyzed by mass spectrometry. This allows for the precise identification of the amino acid residue that formed the covalent bond, providing critical information about the structure of the binding pocket.

Functional Studies: By irreversibly blocking the binding site, these probes can be used to study the functional consequences of receptor inhibition in a more definitive manner than with reversible ligands.

The development of such covalent probes for this compound Bromide would represent a significant advancement in the tools available for studying neuromuscular blocking agents and their interactions with the nicotinic acetylcholine receptor.

Iii. Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, providing a detailed map of the atoms within a molecule. For a complex structure like 3-Acetyl Rocuronium (B1662866) Bromide, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-Acetyl Rocuronium Bromide is expected to be complex, with distinct signals corresponding to the protons of the androstane (B1237026) steroid skeleton, the morpholinyl group, the N-allyl pyrrolidinium (B1226570) moiety, and the two acetyl groups.

The presence of the additional acetyl group at the C3 position, compared to Rocuronium Bromide, would cause a significant downfield shift for the proton at this position (H-3) due to the deshielding effect of the acetate's carbonyl group. Signals for the two acetyl methyl groups would appear as sharp singlets, likely in the δ 2.0-2.2 ppm region. The protons of the allyl group would be clearly identifiable by their characteristic chemical shifts and coupling patterns in the vinyl region (δ 5.0-6.0 ppm) and the allylic region (around δ 4.0 ppm). The numerous overlapping signals from the steroid backbone protons would require two-dimensional techniques for complete assignment.

| Proton Group | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| Steroid Backbone (CH, CH₂) | 0.8 - 2.5 | Complex, overlapping multiplet signals. |

| C18-CH₃ & C19-CH₃ | 0.8 - 1.2 | Two distinct singlets. |

| Acetyl (CH₃CO) at C3 & C17 | ~2.0 and ~2.1 | Two sharp singlets, each integrating to 3 protons. |

| Morpholinyl Protons (-NCH₂CH₂O-) | 2.4 - 2.8 (N-CH₂) and 3.6 - 3.8 (O-CH₂) | Multiplets corresponding to the two distinct methylene (B1212753) environments. |

| Pyrrolidinium & Allyl Protons | 3.0 - 4.5 (ring CH₂, allylic CH₂) | Complex multiplets due to the quaternary nitrogen. |

| H-3 & H-17 | 4.5 - 5.2 | Downfield shifted multiplets due to adjacent acetate (B1210297) groups. |

| Allyl Vinyl Protons (=CH, =CH₂) | 5.2 - 6.0 | Distinct multiplets showing characteristic vinyl coupling patterns. |

Note: The chemical shifts are representative and based on the analysis of the parent compound, Rocuronium Bromide, and established substituent effects in steroid chemistry. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound Bromide would display 34 distinct signals, corresponding to each unique carbon atom in the structure.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Steroid Backbone (CH₃, CH₂, CH, C) | 10 - 60 |

| Carbons bonded to Nitrogen (Morpholine, Pyrrolidinium) | 50 - 75 |

| Carbons bonded to Oxygen (C3, C17, Morpholine) | 65 - 85 |

| Allyl Group (=CH₂, =CH-) | 120 - 140 |

| Acetyl Carbonyls (C=O) | 170 - 172 |

| Acetyl Methyls (CH₃) | 20 - 25 |

Note: The chemical shifts are representative and based on typical values for steroidal and heterocyclic compounds. oregonstate.educompoundchem.com

For a molecule with the complexity of this compound Bromide, 1D NMR spectra alone are insufficient for a complete and unambiguous assignment of all proton and carbon signals. Two-dimensional (2D) NMR techniques are crucial for mapping the intricate network of connections within the molecule. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton connectivity within the individual rings of the steroid skeleton and the side chains. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C spectra, allowing for the assignment of carbon resonances based on their attached, and often more easily assigned, protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms. For instance, an HMBC experiment would show a correlation from the acetyl methyl protons to the carbonyl carbon and to C-3 (or C-17), unequivocally confirming the locations of the acetate esters. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the steroid rings.

Together, these 2D NMR experiments provide a comprehensive and detailed structural characterization, enabling the complete and confident assignment of the this compound Bromide structure. youtube.com

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. docksci.com

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of large, polar, and thermally labile molecules, including quaternary ammonium (B1175870) salts like this compound Bromide. nih.govnih.gov In positive ion mode ESI-MS, the molecule does not fragment extensively. Instead, it is detected as the intact cation, resulting from the loss of its bromide counter-ion.

For this compound Bromide (C₃₄H₅₅BrN₂O₅), the expected ion in the ESI-MS spectrum would be [M-Br]⁺, which corresponds to the cation [C₃₄H₅₅N₂O₅]⁺. This would produce a primary peak at an m/z value corresponding to the molecular weight of the cation.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). docksci.com This precision allows for the determination of the elemental formula of the ion, as each unique combination of atoms has a specific theoretical exact mass. nih.gov

For the this compound cation, HRMS would be used to confirm its elemental composition as C₃₄H₅₅N₂O₅⁺. The experimentally measured exact mass would be compared to the theoretical (calculated) exact mass to provide unambiguous identification and differentiate it from other compounds that might have the same nominal mass. researchgate.net

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula (Cation) | C₃₄H₅₅N₂O₅⁺ | - |

| Nominal Mass (Cation) | 571 | ESI-MS |

| Theoretical Exact Mass (Cation) | 571.4111 | HRMS |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the unambiguous structural confirmation of this compound Bromide and for elucidating its fragmentation pathways. In research settings, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and specificity for analyzing complex mixtures. oup.com

The analysis begins with a soft ionization method, typically Electrospray Ionization (ESI), which generates the intact molecular ion of the compound. For this compound Bromide (C₃₄H₅₅BrN₂O₅), the quaternary ammonium structure results in a prominent singly charged cation [M]⁺ at a mass-to-charge ratio (m/z) of approximately 571.8. nih.gov This precursor ion is then selected in the first mass analyzer and subjected to Collision-Induced Dissociation (CID). docksci.com

The resulting product ions are analyzed in the second mass analyzer, providing a characteristic fragmentation pattern, or "fingerprint," of the molecule. Based on the known fragmentation of the parent compound, Rocuronium, key fragmentation pathways for this compound Bromide can be predicted. oup.comnih.gov Common fragmentation points include:

Loss of the allyl group from the pyrrolidinium ring.

Cleavage of the two acetyl groups at positions C3 and C17.

Fission of the morpholinyl and pyrrolidinium rings .

Cleavage within the steroidal backbone .

High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the exact mass of both precursor and product ions, enabling the calculation of elemental compositions and further confirming the identity of the fragments. nih.gov This detailed fragmentation data is crucial for differentiating this compound Bromide from other related impurities and degradation products, ensuring its precise structural identification. nih.govdocksci.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound Bromide. By analyzing the absorption of infrared radiation at specific wavenumbers, a spectrum is generated that corresponds to the vibrational frequencies of the molecule's bonds.

The IR spectrum of this compound Bromide is expected to show characteristic absorption bands that confirm its structure, which is distinguished from Rocuronium Bromide primarily by the presence of an acetyl group at the 3-position instead of a hydroxyl group. mdpi.com Key expected peaks include:

C-H Stretching (Alkanes): Strong absorptions around 2850-2970 cm⁻¹ corresponding to the C-H bonds of the steroidal skeleton and alkyl groups. mdpi.com

C=O Stretching (Esters): A strong, prominent band in the region of 1735-1750 cm⁻¹. The presence of two ester functional groups (at C3 and C17) would make this peak particularly significant for identification. mdpi.com

C=C Stretching (Alkene): A medium absorption peak around 1645 cm⁻¹ due to the allyl group attached to the pyrrolidinium nitrogen. mdpi.com

C-N Stretching: Absorptions in the 1200-1380 cm⁻¹ range, indicative of the morpholine (B109124) and pyrrolidinium ring structures. mdpi.com

C-O Stretching (Esters and Ethers): Strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bonds of the ester and ether (morpholine) groups. mdpi.com

Unlike Rocuronium, this compound Bromide would lack the characteristic broad O-H stretching band around 3300-3500 cm⁻¹, which is a key differentiating feature. mdpi.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Alkane) | 2850-2970 | Strong |

| C=O (Ester) | 1735-1750 | Strong |

| C=C (Alkene) | ~1645 | Medium |

| C-N (Amine) | 1200-1380 | Medium-Strong |

| C-O (Ester/Ether) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis in Research

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying any chromophores (light-absorbing groups). In the structure of this compound Bromide, the primary chromophores are the two carbonyl groups (C=O) of the ester functions and the carbon-carbon double bond (C=C) of the allyl group.

Research on the parent compound, Rocuronium Bromide, shows a maximum absorption (λmax) in the lower UV region, typically around 207-210 nm. mdpi.comresearchgate.net This absorption is attributed to the n→π* electronic transitions of the carbonyl groups and the π→π* transition of the alkene group. Since this compound Bromide shares these same chromophoric groups, its UV-Vis spectrum is expected to be very similar, exhibiting a λmax in the same range of 200-220 nm. mdpi.comgoogle.comnih.gov This characteristic absorption allows for its detection and quantification in various chromatographic techniques.

Advanced Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are central to assessing the purity of this compound Bromide and separating it from the active pharmaceutical ingredient (Rocuronium Bromide) and other related substances.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity assessment of Rocuronium Bromide and its related compounds, including this compound Bromide. nih.govresearchgate.netsemanticscholar.org Various HPLC methods have been developed to achieve effective separation and quantification.

Common approaches include:

Normal-Phase and HILIC Chromatography: Given the polar nature of these quaternary ammonium compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography on silica (B1680970) or amino-bonded columns is often employed. researchgate.netmfd.org.mk A typical mobile phase might consist of a high percentage of an organic solvent like acetonitrile (B52724) with a small amount of an aqueous buffer (e.g., ammonium formate). mfd.org.mk

Ion-Pair Reversed-Phase Chromatography: This technique can also be used, where an ion-pairing reagent is added to the mobile phase to improve the retention and separation of the charged analytes on a reversed-phase column (e.g., C18).

Detection is commonly performed using a UV detector set at the compound's λmax (around 210 nm). researchgate.netgoogle.com More advanced methods may utilize amperometric detection or mass spectrometry (LC-MS) for enhanced sensitivity and specificity. nih.govresearchgate.net Method development focuses on optimizing parameters such as column chemistry, mobile phase composition (pH, ionic strength, organic modifier), and temperature to achieve baseline separation of all relevant impurities. mfd.org.mk

| Parameter | Condition 1 mfd.org.mk | Condition 2 researchgate.net | Condition 3 google.com |

|---|---|---|---|

| Column | Purospher STAR Si (150 x 4.6 mm, 5 µm) | NH₂-bonding silica gel | Octadecylsilane bonded silica |

| Mobile Phase | Acetonitrile : Ammonium Formate (B1220265) Buffer (pH 7.0) (90:10) | Acetonitrile : Tetramethyl Ammonium Hydroxide (pH 7.4) (90:10) | Gradient of Ammonium Carbonate and Acetonitrile-Tetrahydrofuran |

| Flow Rate | 2.0 mL/min | Not Specified | 0.5-1.5 mL/min |

| Detection | UV at 210 nm | UV at 207 nm | UV at 200-220 nm |

| Column Temperature | 30 °C | 35 °C | 30-40 °C |

Due to its high molecular weight and non-volatile nature as a quaternary ammonium salt, this compound Bromide cannot be directly analyzed by Gas Chromatography (GC). However, GC is a critical technique in two main areas related to its analysis:

Analysis of Residual Solvents: GC with a flame ionization detector (FID) is the standard method for quantifying volatile organic solvents (e.g., acetone, acetonitrile, dichloromethane) that may remain from the synthesis and purification process. magtechjournal.com A capillary column, such as a DB-624, is typically used with a temperature-programmed oven to separate the various solvents. magtechjournal.com

Analysis after Derivatization or Pyrolysis: In a research context, GC-MS could be used to analyze the steroidal backbone after chemical derivatization or pyrolysis. Derivatization of any hydroxyl groups (though absent in this compound Bromide, this is relevant for related impurities) to form more volatile silyl (B83357) ethers can facilitate GC analysis. nih.gov Pyrolysis-GC-MS would break the molecule into smaller, volatile fragments that can be separated and identified, providing structural information.

The steroidal structure of this compound Bromide contains numerous chiral centers, meaning it can exist as multiple stereoisomers. nih.gov Because different stereoisomers can have different biological activities, it is crucial to control the stereochemical purity of the main compound.

Chiral chromatography, most often a specialized form of HPLC, is used to separate enantiomers and diastereomers. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives on a silica support) are widely used and have proven effective for separating a broad range of chiral compounds, including those with multiple stereocenters. nih.gov

The development of a chiral separation method for this compound Bromide would involve screening various CSPs and mobile phases (often in normal-phase or polar organic mode) to find conditions that provide adequate resolution between the desired isomer and its potential stereoisomeric impurities. nih.gov This ensures the stereochemical integrity of the compound.

Iv. Mechanistic Pharmacological Investigations in Vitro and Preclinical Cellular Models

Receptor Binding Affinity and Selectivity Studies

The initial step in characterizing the pharmacological profile of a compound like 3-Acetyl Rocuronium (B1662866) Bromide involves determining its affinity and selectivity for its molecular target, primarily the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.

Quantitative Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. In a hypothetical study for 3-Acetyl Rocuronium Bromide, these assays would involve incubating preparations of cells or tissues expressing nAChRs with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of unlabeled this compound Bromide. The ability of this compound Bromide to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Kᵢ), a measure of its binding affinity.

Interactive Data Table: Hypothetical Radioligand Binding Affinity of this compound Bromide for nAChRs

| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) |

| This compound Bromide | Adult Muscle (α₁β₁δε) | [³H]-Epibatidine | Data not available |

| This compound Bromide | Neuronal α₇ | [¹²⁵I]-α-bungarotoxin | Data not available |

| Rocuronium Bromide | Adult Muscle (α₁β₁δε) | [³H]-Epibatidine | Reference Value |

Fluorescence-Based Binding Assays

Fluorescence-based assays offer a non-radioactive alternative for studying ligand-receptor interactions. These methods can utilize fluorescently labeled ligands or receptors. A competitive binding assay could be designed where a fluorescently tagged analogue of acetylcholine or another nAChR antagonist competes with this compound Bromide for binding to the receptor. A decrease in the fluorescence signal would correlate with the displacement of the fluorescent probe by this compound Bromide, from which the binding affinity (as IC₅₀ or Kᵢ) could be determined.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful label-free technique that provides real-time data on the kinetics of molecular interactions. In the context of this compound Bromide, purified nAChR protein would be immobilized on a sensor chip. Solutions containing varying concentrations of this compound Bromide would then be flowed over the chip. The binding and dissociation of the compound to the receptor are monitored in real-time, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Interactive Data Table: Hypothetical SPR Kinetic Analysis of this compound Bromide Binding to nAChRs

| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (nM) |

| This compound Bromide | Data not available | Data not available | Data not available |

| Rocuronium Bromide | Reference Value | Reference Value | Reference Value |

Ion Channel Modulation and Electrophysiological Studies on Isolated Cells

To understand the functional consequences of this compound Bromide binding to its target, electrophysiological studies on isolated cells or neuromuscular junction models are essential.

Patch-Clamp Electrophysiology on Neuromuscular Junction Models

The patch-clamp technique allows for the direct measurement of ion flow through single ion channels. In an in vitro neuromuscular junction model, consisting of co-cultured motor neurons and muscle cells, the application of this compound Bromide would be expected to modulate the currents elicited by acetylcholine. By measuring the changes in the amplitude and frequency of postsynaptic currents, the antagonistic properties of the compound can be quantified. This would provide a functional measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Interactive Data Table: Hypothetical Electrophysiological Potency of this compound Bromide

| Preparation | Agonist | Measured Parameter | IC₅₀ (µM) |

| Cultured Myotubes | Acetylcholine | Inhibited Current | Data not available |

| Isolated Neuromuscular Junction | Endogenous ACh | Miniature End-Plate Potential Amplitude | Data not available |

Calcium Imaging to Assess Cellular Responses

Activation of nAChRs on muscle cells leads to membrane depolarization and a subsequent influx of calcium ions (Ca²⁺), which is the trigger for muscle contraction. Calcium imaging techniques, using fluorescent Ca²⁺ indicators, can visualize and quantify these changes in intracellular calcium concentration. In a cellular model, the ability of this compound Bromide to inhibit the acetylcholine-induced rise in intracellular Ca²⁺ would be assessed. This would provide another functional measure of its antagonistic activity.

Enzyme Interaction Profiling (e.g., Cholinesterase Inhibition)

No studies were identified that investigated the interaction of this compound Bromide with enzymes, including but not limited to cholinesterases. The primary mechanism of action for the parent compound, Rocuronium Bromide, involves competitive antagonism at nicotinic acetylcholine receptors, and its action is reversed by acetylcholinesterase inhibitors. nih.govpatsnap.com However, direct interaction data for this compound Bromide with these or any other enzymes is not publicly available.

Comparative In Vitro Pharmacological Profiling with Rocuronium and Other Steroidal Neuromuscular Blockers

Direct comparative studies profiling the in vitro pharmacology of this compound Bromide against Rocuronium or other steroidal neuromuscular blockers (e.g., Vecuronium, Pancuronium) are absent from the scientific literature. While the pharmacological profiles of various neuromuscular blocking agents are well-documented, drugbank.comwikipedia.org the specific activity of this compound Bromide remains uncharacterized. Structure-activity relationship studies that might be inferred from its status as an impurity have not been published. vulcanchem.com

V. Metabolic Pathways and Biotransformation Studies of 3 Acetyl Rocuronium Bromide

Identification of Biotransformation Products and Downstream Metabolites

The biotransformation of 3-Acetyl Rocuronium (B1662866) Bromide is expected to yield several metabolites through the sequential or simultaneous hydrolysis of its two acetyl groups. The primary metabolites would likely be Rocuronium Bromide (via deacetylation at the 3-position), a 17-desacetyl analogue (via deacetylation at the 17-position), and a di-hydroxy analogue from the loss of both acetyl groups.

Table 1: Potential Biotransformation Products of 3-Acetyl Rocuronium Bromide

| Metabolite Name | Precursor Compound | Metabolic Reaction |

|---|---|---|

| Rocuronium Bromide | This compound Bromide | Hydrolysis (Deacetylation at C-3) |

| 17-desacetyl-3-acetyl-rocuronium | This compound Bromide | Hydrolysis (Deacetylation at C-17) |

| 2β-(4-morpholinyl)-16β-(1-allylpyrrolidinium)-5α-androstane-3α,17β-diol Bromide | This compound Bromide | Dihydrolysis (Deacetylation at C-3 & C-17) |

To definitively identify and characterize the metabolites of this compound Bromide, standardized in vitro studies using liver fractions are essential. Incubations with human liver microsomes and cryopreserved hepatocytes are the primary methods for investigating hepatic metabolism.

Liver Microsomes : This subcellular fraction is rich in Cytochrome P450 (CYP) enzymes and is used to study Phase I oxidative metabolism. While hydrolysis is the expected major pathway for this compound Bromide, microsomal studies can determine any contribution of CYP enzymes to its biotransformation.

Hepatocytes : As whole cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways, including hydrolysis by esterases and subsequent conjugation reactions. The disappearance of the parent compound and the appearance of metabolites are monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 2: Typical Experimental Design for In Vitro Hepatocyte Metabolism Study

| Parameter | Description |

|---|---|

| Test System | Cryopreserved human hepatocytes |

| Incubation Medium | Williams E Medium supplemented with L-glutamine and HEPES |

| Substrate Concentration | Typically 1-10 µM of this compound Bromide |

| Cell Density | 0.5 - 1.0 x 10^6 viable cells/mL |

| Incubation Conditions | 37°C in a humidified incubator with 5% CO2 |

| Time Points | 0, 15, 30, 60, 120, 240 minutes |

| Analysis | LC-MS/MS for quantification of parent compound and metabolites |

The gut microbiome possesses a vast and diverse enzymatic capacity, distinct from hepatic enzymes, which can significantly contribute to drug metabolism. researchgate.net Steroid compounds, in particular, are known to be substrates for bacterial enzymes. nih.govphysiology.org For this compound Bromide, key potential reactions mediated by intestinal microflora include:

Hydrolysis : Bacterial esterases could contribute to the deacetylation of the compound.

Reduction : Gut bacteria are capable of reductive reactions, which could potentially modify the steroid core or other functional groups. nih.gov

Investigations would involve anaerobic incubation of this compound Bromide with pooled human fecal slurries or specific bacterial cultures (e.g., Clostridium species) to identify metabolites unique to the gut environment. researchgate.net

Enzymology of this compound Bromide Metabolism

The enzymatic processes governing the metabolism of this compound Bromide are likely dominated by hydrolytic enzymes (esterases), with a potential minor role for oxidative enzymes (CYP450s) and subsequent conjugation enzymes.

While the metabolism of the parent compound, Rocuronium, is minimal, it has been shown to interact with and inhibit several key drug-metabolizing CYP isoforms. juniperpublishers.com Specifically, in vitro studies have demonstrated that Rocuronium can inhibit CYP3A4, CYP2C9, and CYP2C19. This suggests that the aminosteroid structure can access the active site of these enzymes.

Although direct oxidative metabolism of the stable androstane (B1237026) core of this compound Bromide by CYPs may be limited, it cannot be ruled out without specific investigation. mdpi.comnih.govnih.gov Potential minor metabolic pathways could include hydroxylation at various positions on the steroid skeleton. The primary relevance of CYP enzymes may lie in the potential for drug-drug interactions, where this compound Bromide or its metabolites could inhibit the metabolism of co-administered drugs.

The most probable and significant metabolic pathway for this compound Bromide is hydrolysis, mediated by esterases. nih.gov The molecule contains two ester bonds (at the C-3 and C-17 positions), which are susceptible to cleavage by carboxylesterases, cholinesterases, and other non-specific esterases present in the liver, plasma, and other tissues. nih.govwordpress.com

Deacetylation at C-3 : Hydrolysis of the 3-acetyl group would yield Rocuronium Bromide as a metabolite.

Deacetylation at C-17 : Hydrolysis of the 17-acetyl group would yield a 3-acetyl, 17-hydroxy analogue. This is analogous to the primary metabolite of Rocuronium, which is 17-desacetyl-rocuronium. nih.govdrugbank.com

The metabolism of the related compound Vecuronium, which is deacetylated to 3-desacetylvecuronium and 17-desacetylvecuronium, strongly supports the central role of esterases in the biotransformation of this class of aminosteroids. youtube.comwikianesthesia.org

Phase II conjugation reactions typically follow Phase I metabolism to increase the water solubility of metabolites and facilitate their excretion. Once this compound Bromide is hydrolyzed by esterases to produce hydroxylated metabolites (such as Rocuronium and the di-hydroxy analogue), these newly exposed hydroxyl groups become potential sites for glucuronidation.

A study analyzing the metabolites of Rocuronium in human bile identified eleven Phase I metabolites and two Phase II metabolites, confirming that conjugation pathways are relevant for this compound class. bvsalud.org Therefore, it is plausible that the hydroxylated metabolites of this compound Bromide could undergo glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes in the liver before being excreted into the bile or urine.

Metabolic Stability and Clearance Assessment in In Vitro Systems

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a key parameter evaluated early in drug discovery to predict in vivo half-life and clearance. springernature.com These assessments are typically conducted using in vitro systems that contain a rich complement of metabolizing enzymes, such as liver microsomes or hepatocytes. springernature.com

Research Findings:

For a hypothetical compound like this compound Bromide, the presence of two ester linkages (at the 3- and 17-positions) would make it a likely substrate for hydrolytic enzymes, primarily carboxylesterases (CES). An in vitro stability assessment would involve incubating this compound Bromide with human liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. The rate of disappearance allows for the calculation of the in vitro half-life (t½) and the intrinsic clearance (Clint), which is the inherent ability of the liver to metabolize a drug. springernature.com

The expected metabolites would be 17-desacetyl-rocuronium (hydrolysis at the 3-position), a hypothetical "3-desacetyl-rocuronium" (hydrolysis at the 17-position, which is the known metabolite of rocuronium), and a di-hydroxy analogue (hydrolysis at both positions). The rate of formation of these metabolites would be quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com

Below is an illustrative data table representing typical results from an in vitro metabolic stability assay in human liver microsomes.

Table 1: Illustrative Metabolic Stability of this compound Bromide in Human Liver Microsomes This table is for illustrative purposes only and does not represent actual experimental data.

| Incubation Time (minutes) | Parent Compound Remaining (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 12 |

Calculated In Vitro Half-Life (t½): 25 minutes

Calculated Intrinsic Clearance (Clint): 55.4 µL/min/mg protein

Reaction Phenotyping for Specific Metabolizing Enzymes

Reaction phenotyping is the process of identifying the specific enzymes and isoenzymes responsible for a drug's metabolism. nih.govnih.gov This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes. sygnaturediscovery.com The two primary approaches for reaction phenotyping are:

Recombinant Enzymes: The compound is incubated individually with a panel of cDNA-expressed human enzymes (e.g., various Cytochrome P450 isoforms) to directly identify which ones can metabolize the substrate. nih.gov

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence and absence of known selective inhibitors for specific enzyme pathways. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. visikol.comlabcorp.com

Research Findings:

For Rocuronium Bromide, metabolism is minimal and primarily involves hydrolysis, which is typically catalyzed by esterases rather than Cytochrome P450 (CYP) enzymes. derangedphysiology.comwfsahq.org However, studies have shown that rocuronium can interact with and inhibit certain CYP enzymes, notably CYP3A4, and to a lesser extent, CYP2C9 and CYP2C19. nih.govresearchgate.net This indicates a potential for interaction at the enzyme level, although these CYPs are not primarily responsible for its clearance. nih.gov

For this compound Bromide, reaction phenotyping would be essential to determine the relative contributions of different enzyme families to its hydrolysis. Given its structure, carboxylesterases (such as CES1 and CES2) would be the primary candidates for investigation. A comprehensive phenotyping study would also include a panel of major CYP450 enzymes to assess any potential oxidative metabolism, although this is less likely to be a major pathway for this class of compounds. The FDA recommends evaluating major CYP enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A in phenotyping experiments. visikol.com

Table 2: Illustrative Reaction Phenotyping Profile for this compound Bromide This table is for illustrative purposes only and does not represent actual experimental data. It is based on the expected hydrolysis of ester bonds.

| Enzyme/System | Method | Contribution to Metabolism (%) |

|---|---|---|

| Carboxylesterases (CES) | Recombinant CES1/CES2 & Chemical Inhibition | ~85% |

| CYP3A4/5 | Recombinant CYP3A4 & Chemical Inhibition | <10% |

| Other CYPs | Recombinant Enzymes & Chemical Inhibition | <5% |

| Other Pathways (e.g., non-enzymatic hydrolysis) | Comparison with heat-inactivated microsomes | <5% |

Vi. Advanced Analytical Methodologies for Research Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantification

LC-MS/MS stands as a primary technique for the determination of 3-Acetyl Rocuronium (B1662866) Bromide due to its high sensitivity, selectivity, and specificity. nih.gov Methods are often developed to resolve the active pharmaceutical ingredient (Rocuronium) from its impurities, including the diacetate impurity, 3-Acetyl Rocuronium Bromide. nih.govresearchgate.net

The complexity of research matrices, such as plasma or pharmaceutical formulations, necessitates effective sample preparation to minimize interference and enhance analytical sensitivity. The quaternary ammonium (B1175870) structure of this compound Bromide influences the choice of extraction technique. researchgate.netoup.com

Protein Precipitation: For biological samples like plasma, protein precipitation is a common and straightforward approach. Acetonitrile (B52724) is frequently used as the precipitating agent. After adding the solvent to the plasma sample, the mixture is centrifuged, and the clear supernatant is collected for analysis. This method is effective for removing high-molecular-weight proteins. researchgate.net In some procedures, a combination of chloroform (B151607) and trichloroacetic acid is used for precipitation, followed by purification with methanol. oup.comresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is employed to isolate the analyte from complex sample matrices. Due to the positive charge of the analyte, an ion-pairing agent is often required. The process can involve forming an ion pair with iodide, followed by extraction into an organic solvent like dichloromethane (B109758). nih.govnih.gov This technique offers cleaner extracts compared to protein precipitation.

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup than LLE. While specific SPE protocols for this compound Bromide are not detailed in isolation, methods developed for Rocuronium and related aminosteroidal compounds can be applied. Weak cation exchange cartridges are suitable for extracting these positively charged molecules from solution. semanticscholar.org

Achieving optimal chromatographic separation between this compound Bromide, Rocuronium, and other closely related impurities is paramount. This requires careful selection of the stationary phase, mobile phase composition, and gradient conditions.

Stationary Phase: Reversed-phase columns, such as C18 and phenyl-hexyl, are commonly used for the analysis of Rocuronium and its impurities. researchgate.netresearchgate.net For instance, an end-capped C18 column can provide good separation. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully applied, using a bare silica (B1680970) column, which is particularly effective for separating polar and charged analytes. mfd.org.mkresearchgate.net

Mobile Phase: The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile. To improve peak shape and resolution for the charged analytes, additives are crucial.

Acidic modifiers such as trifluoroacetic acid (0.1%) or formic acid are often included. researchgate.netnih.gov

Buffers like ammonium formate (B1220265) or ammonium acetate (B1210297) at a controlled pH (e.g., pH 3.0 or 5.5) are also frequently used to ensure consistent ionization and retention. researchgate.netresearchgate.net

In HILIC methods, a high percentage of acetonitrile (e.g., 90%) with an ammonium formate buffer is used. mfd.org.mkresearchgate.net

Elution: Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of all impurities within a reasonable run time. nih.gov

Table 1: Example Chromatographic Conditions for Analysis of Rocuronium and Related Impurities

| Parameter | Condition 1 | Condition 2 | Condition 3 (HILIC) |

| Column | End-capped C18 nih.gov | Phenyl-hexyl researchgate.net | Atlantis HILIC Silica (50 mm × 2.1 mm, 5 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid researchgate.net | 5 mM Ammonium Formate (pH 3.0) researchgate.net | 20 mM Ammonium Acetate (pH 3.0) researchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid researchgate.net | Acetonitrile researchgate.net | Acetonitrile researchgate.net |

| Elution | Gradient nih.gov | Isocratic/Gradient | Isocratic (22:78, A:B) researchgate.net |

| Flow Rate | 250 µL/min nih.gov | Not specified | 300 µL/min researchgate.net |

Mass spectrometry detection, particularly with a tandem mass spectrometer (MS/MS), provides the high selectivity needed for unambiguous quantification.

Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for Rocuronium and its derivatives, as the quaternary ammonium group readily accepts a positive charge. oup.com The mass spectrum for Rocuronium typically shows a base peak ion at m/z 529, corresponding to the molecular cation. researchgate.netoup.com For this compound Bromide (Impurity B), with a molecular formula of C34H55BrN2O5, the expected molecular cation would have a distinct m/z ratio. pharmaffiliates.com

Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification in complex mixtures. It involves selecting a specific precursor ion (e.g., the molecular ion of this compound Bromide) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This provides two levels of mass selectivity. While specific transitions for every impurity are not always published, a common product ion for Rocuronium (m/z 529) is m/z 487, resulting from deacetylation. researchgate.netoup.com A similar fragmentation pathway involving the loss of an acetyl group could be expected for this compound Bromide.

Table 2: Illustrative Mass Spectrometry Parameters

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| Interface | TurboIon Spray researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Precursor Ion (Q1) for Rocuronium | m/z 529 researchgate.netoup.com |

| Product Ion (Q3) for Rocuronium | m/z 487 (deacetylation) researchgate.netoup.com |

Validation according to regulatory guidelines (e.g., ICH) ensures that the analytical method is suitable for its intended purpose. mfd.org.mk For research applications, key validation parameters include linearity, accuracy, precision, and sensitivity (LOD/LOQ).

Linearity: The method demonstrates linearity over a specified concentration range. For Rocuronium analysis, linear ranges from 4–500 ng/mL and 25-2,000 ng/mL have been reported with correlation coefficients (r²) greater than 0.998. researchgate.netnih.gov Similar performance is expected for related impurities.

Accuracy and Precision: Accuracy is assessed by recovery studies, with values typically ranging from 92% to 115%. researchgate.netnih.gov Precision, measured as the relative standard deviation (RSD), is evaluated at intra-day and inter-day levels, with values generally below 15%. nih.govresearchgate.net

Limit of Detection (LOD) and Quantification (LOQ): Sensitivity is critical for impurity analysis. For Rocuronium in biological matrices, LOQs as low as 4 ng/mL and 5 ng/mL have been achieved using LC-MS/MS. nih.govoup.com Methods for pharmaceutical preparations report LOQs for impurities ranging from 25 to 750 ng/mL. nih.gov

Table 3: Summary of LC-MS/MS Method Validation Parameters for Rocuronium Analysis

| Validation Parameter | Reported Performance |

| Linearity Range | 4–500 ng/mL researchgate.net |

| Correlation Coefficient (r²) | > 0.998 researchgate.net |

| Accuracy (% Recovery) | 92% - 112% nih.gov |

| Precision (% RSD) | < 15% nih.gov |

| LOQ (in plasma) | 4 ng/mL oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Analysis

GC-MS offers an alternative approach for the analysis of Rocuronium and its related compounds, although it is less common than LC-MS due to the low volatility and thermal lability of these molecules. The analysis of this compound Bromide by GC-MS requires specific sample preparation steps to make the analyte suitable for gas-phase analysis.

A developed GC-MS method for Rocuronium involves an initial ion-pair formation with iodide, followed by a single-step liquid-liquid extraction with dichloromethane. nih.gov Due to the non-volatile nature of the steroid structure, derivatization may be necessary to improve thermal stability and chromatographic behavior, for example, using agents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide. oup.com The method can quantify Rocuronium with a limit of quantification of 26 ng/mL. nih.gov While this method was developed for Rocuronium and its metabolite 17-desacetylrocuronium, the principles are directly applicable to the analysis of this compound Bromide in research samples, provided the method shows adequate separation and response for this specific impurity. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separation in Research

Capillary Electrophoresis is a powerful separation technique known for its high efficiency and resolution, making it well-suited for the challenging separation of structurally similar impurities from a parent drug. nih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge and size. nih.gov

For the analysis of Rocuronium and related quaternary ammonium compounds, Capillary Zone Electrophoresis (CZE) is the most common mode. researchgate.net The separation is typically performed in bare fused-silica capillaries. The composition of the background electrolyte (BGE) is critical for achieving separation. Acidic buffers, such as acetate-ammonium, are often preferred to avoid the degradation of aminosteroidal compounds, which can be unstable in alkaline conditions. researchgate.net The use of cyclodextrins as additives in the BGE can further enhance the resolution between closely related compounds. researchgate.net While specific CE methods focusing solely on this compound Bromide are not widely published, methods developed for the impurity profiling of Rocuronium and other neuromuscular blocking agents demonstrate the capability of CE to resolve these complex mixtures. semanticscholar.orgresearchgate.net

Immunoassay Development for High-Throughput Screening in Research Settings

The development of immunoassays for high-throughput screening (HTS) of this compound Bromide presents a valuable tool for rapid and large-scale research investigations. Due to its status as a small molecule, this compound Bromide is considered a hapten, meaning it is not immunogenic on its own. aptamergroup.com To elicit an immune response and generate the necessary antibodies for an immunoassay, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). aptamergroup.com The characteristics and quality of this hapten-protein conjugate are critical factors that influence the quality and specificity of the antibodies produced. nih.govresearchgate.net

The most common immunoassay format for the quantification of small molecules is the competitive immunoassay, such as a competitive enzyme-linked immunosorbent assay (ELISA). creative-diagnostics.comacs.org In this format, the this compound Bromide in a research sample competes with a known amount of a labeled version of the compound (e.g., enzyme-conjugated) for a limited number of binding sites on specific antibodies that are typically immobilized on a microplate. creative-diagnostics.com The resulting signal is inversely proportional to the concentration of this compound Bromide in the sample. creative-diagnostics.com

Developing such an assay involves several key steps:

Hapten-Carrier Conjugate Synthesis: Covalently linking this compound Bromide to a carrier protein. The density of the hapten on the protein is a crucial parameter affecting the immune response. nih.govresearchgate.net

Antibody Production: Immunizing animals with the conjugate to produce either polyclonal or monoclonal antibodies. Monoclonal antibodies are often preferred for their high specificity and affinity, though they can be more challenging to produce for small drug molecules. nih.gov

Assay Optimization: Fine-tuning parameters such as antibody and conjugate concentrations, incubation times, and buffer conditions to achieve the desired sensitivity and dynamic range.

Validation: Assessing the assay's performance for specificity, precision, accuracy, and reproducibility.

While traditional ELISAs are widely used, newer platforms can offer significantly enhanced sensitivity. For instance, Single Molecule Array (Simoa) technology has been adapted for competitive immunoassays and has been shown to be approximately 50-fold more sensitive than conventional ELISA for small-molecule detection. nih.govresearchgate.netquanterix.com This increased sensitivity allows for the measurement of analytes at extremely low concentrations, which was previously not feasible. nih.govdrugtargetreview.com

Table 1: Conceptual Framework for Competitive Immunoassay Development for this compound Bromide

| Phase | Step | Key Considerations | Primary Objective |

|---|---|---|---|

| Reagent Preparation | Hapten-Carrier Conjugation | Choice of carrier protein (e.g., BSA, KLH); conjugation chemistry; hapten-to-carrier molar ratio. researchgate.net | Create a stable and immunogenic conjugate. |

| Antibody Generation | Choice of monoclonal vs. polyclonal antibodies; immunization and hybridoma screening protocols. nih.gov | Produce antibodies with high affinity and specificity for this compound Bromide. | |

| Assay Development | Assay Format Selection | Competitive ELISA is standard for small molecules. creative-diagnostics.com Advanced formats like Simoa could be explored for higher sensitivity. nih.gov | Establish a reliable detection principle. |

| Optimization | Titration of coating antigen and primary antibody; optimization of incubation times, temperatures, and buffer compositions. | Maximize signal-to-noise ratio and achieve desired analytical sensitivity. | |

| Data Analysis | Selection of a suitable non-linear curve-fitting model (e.g., four-parameter logistic fit) to generate a standard curve. acs.org | Enable accurate quantification of the analyte in unknown samples. | |

| Validation | Performance Characterization | Assessment of specificity, sensitivity (limit of detection), dynamic range, precision (intra- and inter-assay), and accuracy. | Ensure the assay is robust, reliable, and fit for its intended research purpose. |

Bioanalytical Method Development for Non-Human Biological Matrices (e.g., animal tissue homogenates, plasma)

For preclinical research, robust and validated bioanalytical methods are essential for the quantitative determination of this compound Bromide and its parent compound, rocuronium, in various non-human biological matrices. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), with the latter being considered a gold standard due to its superior sensitivity and selectivity. rsc.org

A sensitive and selective HPLC method has been developed for the quantification of rocuronium and its potential metabolites in plasma and tissue homogenates. nih.gov This method typically involves a liquid-liquid extraction step to isolate the analyte from the complex biological matrix. nih.govnih.gov For example, samples can be prepared by extraction with dichloromethane after mixing with a KI-glycine buffer. nih.gov Chromatographic separation is then performed on a reversed-phase HPLC column, followed by fluorimetric detection. nih.gov

LC-MS/MS methods offer even greater performance for bioanalysis. japsonline.com These methods involve protein precipitation from plasma samples, often using acetonitrile, followed by chromatographic separation and detection by mass spectrometry. nih.gov The validation of these bioanalytical methods is performed according to established guidelines to ensure reliability. japsonline.compensoft.net Key validation parameters include:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. japsonline.com

Accuracy and Precision: Accuracy should be within 85-115% of the nominal value, and precision (coefficient of variation) should not exceed 15%, except at the lower limit of quantification (LLOQ), where 80-120% for accuracy and ≤20% for precision are acceptable. pensoft.net

Linearity: Establishing a linear relationship between the instrument response and known concentrations of the analyte. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov

Stability: Evaluating the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles and storage at different temperatures. nih.gov

Research has demonstrated the successful application of these methods in animal studies. For instance, a microdialysis technique has been validated for quantifying interstitial rocuronium concentrations in the muscle tissue of dogs, with samples analyzed by HPLC. nih.gov Furthermore, LC-MS/MS methods have been fully validated for determining rocuronium in plasma, demonstrating high sensitivity and robustness suitable for pharmacokinetic investigations. nih.gov

Table 2: Summary of Bioanalytical Methods for Rocuronium in Non-Human Matrices

| Matrix | Analytical Method | Sample Preparation | Separation Column | Detection | LLOQ | Reference |

|---|---|---|---|---|---|---|

| Plasma, Tissue Homogenates | HPLC | Liquid-liquid extraction with dichloromethane | Reversed-phase | Fluorimetric (Ex: 385 nm, Em: 452 nm) | 10 ng/mL (in plasma) | nih.gov |

| Human Plasma (animal method applicable) | LC-ESI-MS | Liquid-liquid extraction with dichloromethane after ion pairing | Symmetry Shield RP-18 (50 x 2.1 mm, 3.5 µm) | Electrospray Ionization Mass Spectrometry (ESI-MS) | 25 ng/mL | nih.gov |

| Dog Muscle Interstitial Fluid | HPLC | Microdialysis | Not specified | Not specified | Not specified | nih.gov |

Vii. Structure Activity Relationship Sar and Molecular Modeling Studies

Computational Chemistry Approaches for Conformational and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable conformation (equilibrium geometry) and electronic properties of neuromuscular blocking agents. mdpi.comresearchgate.net For 3-Acetyl Rocuronium (B1662866) Bromide, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis is understanding the distribution of electron density and the resulting electrostatic potential. Mapping the electrostatic potential onto the electron density isosurface helps identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net This information is crucial for predicting non-covalent interactions, such as hydrogen bonds and electrostatic attractions, with its biological target. The introduction of the 3-acetyl group would likely alter the local electronic environment on the A-ring of the steroid nucleus compared to the 3-hydroxyl group of rocuronium, potentially influencing its interaction with receptor residues.

Table 1: Theoretical Physicochemical Properties of Rocuronium Bromide Relevant for Computational Analysis

| Property | Predicted Value | Significance for Modeling |

|---|---|---|

| Molecular Weight | ~610 g/mol | Influences diffusion and binding kinetics; larger molecules may have more contact points but poorer permeability. mdpi.com |

| Topological Polar Surface Area (TPSA) | 59 Ų | Predicts the molecule's ability to form polar interactions, key for receptor binding. nih.gov |

| Log P (Octanol-Water Partition Coefficient) | ~0 | Indicates amphiphilic character, affecting partitioning between aqueous and lipid environments. mdpi.com |

| Rotatable Bond Count | 8 | Defines the conformational flexibility of the molecule, which is critical for adapting to the receptor binding site. guidechem.com |

This interactive table summarizes key computed properties of the parent compound, Rocuronium Bromide, which serve as a baseline for modeling its 3-acetyl derivative.

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. escholarship.org An MD simulation of 3-Acetyl Rocuronium Bromide, either in a solvent environment or in complex with its receptor, would provide a detailed view of its conformational flexibility. By simulating the movements of every atom based on a defined force field, MD can reveal the range of shapes the molecule can adopt and the energetic favorability of these conformations. nih.gov

These simulations are particularly valuable for understanding how the molecule behaves in a biological context. For instance, simulating the molecule within a lipid bilayer can provide insights into its interaction with cell membranes. nih.gov For this compound Bromide, MD simulations could clarify whether the 3-acetyl group introduces any conformational constraints or new stable states compared to rocuronium, which could impact its binding affinity and kinetics at the nAChR. drexel.edu

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in elucidating the binding mechanism of neuromuscular blockers like this compound Bromide at the nAChR.

Aminosteroidal neuromuscular blocking agents are known to act as competitive antagonists at the nAChR, located at the muscle endplate. researchgate.netderangedphysiology.com The primary binding site is at the interface between the α and non-α subunits of this pentameric ligand-gated ion channel. nih.govnih.gov Specifically, for muscle-type nAChRs, there are two distinct binding sites: one at the α/ε interface and another at the α/δ interface. nih.gov

Computational docking of this compound Bromide into a homology model of the nAChR would be used to identify the most probable binding pockets. The docking algorithms would place the ligand in various orientations within the receptor's potential binding areas and score them based on energetic favorability. This process helps confirm that the molecule targets the same acetylcholine (B1216132) binding sites as its parent compound, rocuronium. nih.gov

Once docked, the specific interactions between this compound Bromide and the amino acid residues of the nAChR can be analyzed. The bulky steroid nucleus, the two quaternary nitrogen centers, and the specific functional groups all contribute to binding. researchgate.netresearchgate.net The analysis would focus on identifying key interactions such as:

Cation-π interactions: Between the quaternary nitrogen atoms of the ligand and aromatic residues (e.g., tryptophan, tyrosine) in the receptor binding pocket.

Hydrogen bonds: The ester carbonyls of the 3-acetyl and 17-acetate groups could act as hydrogen bond acceptors.

The modification at the 3-position is significant. While rocuronium has a 3-hydroxyl group capable of acting as a hydrogen bond donor, the 3-acetyl group in this derivative can only act as a hydrogen bond acceptor. This change would alter the specific hydrogen bonding network within the binding site, which could lead to a different binding affinity compared to rocuronium. Docking studies, combined with binding energy calculations (e.g., using MM/PBSA or MM/GBSA methods), can predict whether this structural change results in a stronger or weaker interaction with the receptor.

Pharmacophore Modeling for Theoretical Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to exert a specific biological activity. For aminosteroidal neuromuscular blockers, the key pharmacophoric features are well-established.

A typical pharmacophore for this class of compounds includes:

Two cationic centers (the quaternary and tertiary amines), which are crucial for binding to the anionic sites of the nAChR. researchgate.net

A specific distance between these two nitrogen atoms, dictated by the rigid steroid scaffold.

A defined spatial arrangement of hydrogen bond acceptors and donors.

A pharmacophore model for nAChR antagonists would be generated based on a set of known active compounds, including rocuronium, vecuronium, and pancuronium (B99182). nih.gov The structure of this compound Bromide would then be mapped onto this model to assess its fit. The degree to which its functional groups align with the pharmacophoric features provides a theoretical prediction of its neuromuscular blocking activity. The replacement of the 3-hydroxyl group with a 3-acetyl group would be a key point of evaluation, determining if the new arrangement of a hydrogen bond acceptor at this position is favorable within the established pharmacophore model for this class of agents.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| This compound Bromide | C34H55BrN2O5 | Subject of the article; impurity of Rocuronium Bromide. guidechem.com |

| Rocuronium Bromide | C32H53BrN2O4 | Parent compound; widely used neuromuscular blocking agent. nih.govdrugbank.com |

| Vecuronium Bromide | C32H53BrN2O4 | Related aminosteroidal neuromuscular blocking agent. nih.gov |

| Pancuronium Bromide | C35H60Br2N2O4 | Related aminosteroidal neuromuscular blocking agent. nih.gov |

| Acetylcholine | C7H16NO2+ | Endogenous neurotransmitter at the neuromuscular junction. derangedphysiology.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgslideshare.net In the context of this compound Bromide, a derivative of the neuromuscular blocking agent Rocuronium, QSAR studies would aim to predict the potency and efficacy of new analogues based on their molecular descriptors. While specific QSAR models for this compound Bromide are not extensively published, the principles of QSAR can be applied to understand how structural modifications might influence its activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogues of this compound Bromide with known biological activities (e.g., neuromuscular blocking potency) would be compiled.

Descriptor Calculation: Various molecular descriptors for each analogue would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. slideshare.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound Bromide, key molecular descriptors likely to influence its activity at the nicotinic acetylcholine receptor would include:

Topological Descriptors: Related to the connectivity and branching of the steroid backbone and its substituents.

Electronic Descriptors: Such as atomic charges and dipole moments, which are crucial for the electrostatic interactions with the receptor.

Quantum Chemical Descriptors: Including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can provide insights into the molecule's reactivity.

A hypothetical QSAR model for this compound Bromide analogues might take the form of the following equation:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where IC50 is the concentration of the compound that produces 50% of the maximal inhibitory effect, and β represents the regression coefficients for each descriptor.

The insights gained from such a QSAR model would be invaluable for guiding the synthesis of new analogues with potentially improved pharmacological profiles.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Bromide Analogues

| Analogue | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Predicted IC50 (nM) |

| This compound Bromide | 653.7 | 2.5 | 1 | 6 | 50 |